Ro 46-2005: A Technical Guide to the First Synthetic Non-Peptide Endothelin Receptor Antagonist
Ro 46-2005: A Technical Guide to the First Synthetic Non-Peptide Endothelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 46-2005 is a pioneering synthetic, non-peptide antagonist of the endothelin (ET) receptors, demonstrating equipotent affinity for both ETA and ETB subtypes. This document provides a comprehensive technical overview of Ro 46-2005, including its chemical properties, mechanism of action, and pharmacological profile. Detailed experimental methodologies for key in vitro and in vivo assays are presented, alongside a quantitative summary of its biological activity. Furthermore, the canonical signaling pathway of endothelin receptors is illustrated to provide context for the antagonistic action of Ro 46-2005. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Chemical Properties
| Property | Value |
| Chemical Name | 4-(1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)-4-pyrimidinyl]-benzenesulfonamide |
| CAS Number | 150725-87-4 |
| Molecular Formula | C₂₃H₂₇N₃O₆S |
| Molecular Weight | 473.5 g/mol |
Mechanism of Action
Ro 46-2005 functions as a competitive antagonist at both ETA and ETB endothelin receptors. Endothelins are potent vasoconstricting peptides that mediate their effects through these G-protein coupled receptors. The binding of endothelin-1 (ET-1) to its receptors, primarily the ETA receptor on vascular smooth muscle cells, activates the Gq alpha subunit of the associated G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, lead to smooth muscle contraction and vasoconstriction. Ro 46-2005 competitively inhibits the binding of ET-1 to both ETA and ETB receptors, thereby blocking this signaling cascade and preventing vasoconstriction.
Quantitative Data
In Vitro Receptor Binding Affinity
| Receptor | Cell/Tissue Source | Radioligand | IC₅₀ (nM) | Reference |
| ETA | Human Vascular Smooth Muscle Cells | [¹²⁵I]-ET-1 | 220 | [1] |
| ETA | - | [¹²⁵I]-ET-1 | 200-500 | [2] |
| ETB | - | [¹²⁵I]-ET-1 | 200-500 | [2] |
In Vitro Functional Antagonism
| Assay | Cell/Tissue | Agonist | IC₅₀ (µM) | Reference |
| Arachidonic Acid Release | Primary Rat Mesangial Cells | Endothelin-1 | 1.8 | [3] |
| Assay | Tissue | Agonist | pA₂ | Reference |
| Sarafotoxin S6-induced Relaxation | Preconstricted Rat Mesenteric Arteries | Sarafotoxin S6c | 6.47 | [3] |
In Vivo Efficacy
| Animal Model | Effect | Dose (mg/kg, i.v.) | Reference |
| Rat | Inhibition of Big ET-1 induced pressor effect | 1 - 10 | |
| Rat | Inhibition of ET-1 induced depressor effect | - | |
| Rat (Subarachnoid Hemorrhage Model) | Increased cerebral blood flow | 3 | |
| Sodium-depleted Monkey | Decreased systolic blood pressure | 30 or 100 |
Experimental Protocols
In Vitro Radioligand Binding Assay (Representative Protocol)
Objective: To determine the binding affinity of Ro 46-2005 for endothelin receptors.
Materials:
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Cell membranes expressing ETA or ETB receptors (e.g., from cultured human vascular smooth muscle cells).
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[¹²⁵I]-Endothelin-1 (Radioligand).
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Ro 46-2005 (Test compound).
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Non-labeled Endothelin-1 (for non-specific binding determination).
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Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA).
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Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
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Glass fiber filters (e.g., Whatman GF/C).
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Scintillation counter.
Procedure:
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Prepare serial dilutions of Ro 46-2005 in binding buffer.
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In a 96-well plate, add cell membranes (typically 20-50 µg of protein per well).
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Add the various concentrations of Ro 46-2005 or vehicle to the respective wells.
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For non-specific binding, add a high concentration of non-labeled Endothelin-1 (e.g., 1 µM).
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Initiate the binding reaction by adding [¹²⁵I]-Endothelin-1 to all wells at a final concentration near its Kd value.
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Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
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Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
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Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Calculate the specific binding at each concentration of Ro 46-2005 by subtracting the non-specific binding from the total binding.
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Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.
In Vivo Blood Pressure Measurement in Rats (Representative Protocol)
Objective: To evaluate the effect of Ro 46-2005 on blood pressure in an animal model.
Materials:
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Male Wistar rats (or other appropriate strain).
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Ro 46-2005.
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Vehicle for drug administration (e.g., saline, DMSO/saline mixture).
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Anesthetic (e.g., isoflurane, ketamine/xylazine).
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Catheters for intravenous administration and arterial blood pressure monitoring.
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Pressure transducer and data acquisition system.
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Big Endothelin-1 (for inducing a pressor response).
Procedure:
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Anesthetize the rats according to an approved protocol.
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Surgically implant a catheter into a femoral or carotid artery for direct blood pressure measurement.
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Implant a second catheter into a femoral or jugular vein for intravenous drug administration.
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Allow the animals to recover from surgery and acclimate.
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Record baseline mean arterial pressure (MAP) and heart rate.
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Administer a bolus intravenous injection of Big Endothelin-1 to induce a pressor response and record the change in MAP.
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After the blood pressure returns to baseline, administer a single intravenous dose of Ro 46-2005 (e.g., 1, 3, or 10 mg/kg).
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After a set period (e.g., 15-30 minutes), challenge the animal again with the same dose of Big Endothelin-1 and record the pressor response.
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Compare the pressor response to Big Endothelin-1 before and after the administration of Ro 46-2005 to determine the inhibitory effect of the compound.
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Continuously monitor blood pressure and heart rate throughout the experiment.
Synthesis Overview
Ro 46-2005 was developed through systematic screening of chemical compounds. While the specific, detailed synthetic route for Ro 46-2005 is not extensively published in readily available literature, it is a derivative of a benzenesulfonamide and a substituted pyrimidine. The synthesis would likely involve the coupling of a substituted benzenesulfonyl chloride with an appropriately functionalized aminopyrimidine derivative. The pyrimidine core would be synthesized and functionalized with the 2-hydroxyethoxy and 3-methoxyphenoxy groups prior to the final coupling step.
Conclusion
Ro 46-2005 was a foundational molecule in the development of non-peptide endothelin receptor antagonists. Its equipotent antagonism at both ETA and ETB receptors provided a valuable pharmacological tool to probe the physiological and pathophysiological roles of the endothelin system. The insights gained from the study of Ro 46-2005 paved the way for the development of more potent and selective antagonists, such as bosentan, which have found clinical applications. This technical guide provides a detailed summary of the key characteristics and experimental evaluation of Ro 46-2005, serving as a resource for ongoing research in cardiovascular pharmacology and drug discovery.
